![molecular formula C9H13Cl2NO B3158403 2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride CAS No. 857624-29-4](/img/structure/B3158403.png)
2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride
Overview
Description
“2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride” is a chemical compound with the CAS Number: 857624-29-4 . It has a molecular weight of 222.11 and its linear formula is C9H12ClNO.ClH .
Molecular Structure Analysis
The InChI code for “2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride” is 1S/C9H12ClNO.ClH/c1-7-6-8(10)2-3-9(7)12-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H . This indicates the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in the molecule .Physical And Chemical Properties Analysis
“2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride” is a powder . It has a melting point of 162-164 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Sorption to Soil and Environmental Impact
Studies on phenoxy herbicides, including compounds structurally related to 2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride, have revealed their significant sorption to soil organic matter and minerals. These interactions are influenced by factors such as soil pH, organic carbon content, and the presence of iron oxides, which are crucial for understanding the environmental behavior of these compounds. The review by Werner, Garratt, and Pigott (2012) compiled extensive data indicating the importance of soil organic matter and iron oxides as relevant sorbents for phenoxy herbicides (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment from Pesticide Industry
The pesticide production industry generates wastewater containing a range of toxic pollutants, including various phenoxy acids. Treatment methods combining biological processes and granular activated carbon have been shown to effectively remove these compounds, highlighting the necessity for continued research on treatment efficiencies and environmental implications. This area was detailed by Goodwin et al. (2018), pointing out the challenges and advancements in treating high-strength wastewaters containing such pollutants (Goodwin, Carra, Campo, & Soares, 2018).
Safety and Hazards
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7-6-8(10)2-3-9(7)12-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCXITGJAWNESQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.